![molecular formula C12H28N2O B13257379 {2-[Bis(propan-2-yl)amino]ethyl}(1-methoxypropan-2-yl)amine](/img/structure/B13257379.png)
{2-[Bis(propan-2-yl)amino]ethyl}(1-methoxypropan-2-yl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{2-[Bis(propan-2-yl)amino]ethyl}(1-methoxypropan-2-yl)amine is an organic compound that belongs to the class of amines. This compound is characterized by the presence of two amino groups, one of which is substituted with two isopropyl groups, and the other is attached to a methoxypropan-2-yl group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[Bis(propan-2-yl)amino]ethyl}(1-methoxypropan-2-yl)amine can be achieved through several synthetic routes. One common method involves the reaction of 2-(bis(propan-2-yl)amino)ethanol with 1-methoxypropan-2-ylamine under controlled conditions. The reaction typically requires a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. The reaction is carried out at a specific temperature and pressure to ensure optimal yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to monitor and control the reaction parameters. The final product is purified using techniques such as distillation, crystallization, or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
{2-[Bis(propan-2-yl)amino]ethyl}(1-methoxypropan-2-yl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like hydrogen or metal hydrides.
Substitution: The amino groups in the compound can participate in substitution reactions, where one or more substituents are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide. The reactions are typically carried out in an acidic or basic medium.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used. These reactions are often conducted under an inert atmosphere to prevent unwanted side reactions.
Substitution: Substitution reactions may involve reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides. The reactions are usually performed in the presence of a catalyst or under specific temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced forms. Substitution reactions result in the formation of new compounds with different functional groups replacing the original substituents.
Scientific Research Applications
{2-[Bis(propan-2-yl)amino]ethyl}(1-methoxypropan-2-yl)amine has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various pharmaceuticals, agrochemicals, and specialty chemicals.
Biology: In biological studies, the compound is investigated for its potential as a ligand in receptor binding assays. It is also used in the development of novel biomolecules with specific biological activities.
Medicine: The compound is explored for its therapeutic potential in treating various diseases. It is studied for its pharmacological properties, including its ability to interact with specific molecular targets in the body.
Industry: In industrial applications, the compound is used as an intermediate in the production of polymers, resins, and other materials. It is also employed in the formulation of specialty coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of {2-[Bis(propan-2-yl)amino]ethyl}(1-methoxypropan-2-yl)amine involves its interaction with specific molecular targets in the body. The compound binds to receptors or enzymes, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets depend on the specific application and context in which the compound is used. For example, in medicinal chemistry, the compound may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
{2-[Bis(propan-2-yl)amino]ethyl}amine: This compound is similar in structure but lacks the methoxypropan-2-yl group. It exhibits different chemical and biological properties due to the absence of this functional group.
{2-[Bis(propan-2-yl)amino]ethyl}(1-ethoxypropan-2-yl)amine: This compound has an ethoxy group instead of a methoxy group, leading to variations in its reactivity and applications.
{2-[Bis(propan-2-yl)amino]ethyl}(1-hydroxypropan-2-yl)amine:
Uniqueness
The uniqueness of {2-[Bis(propan-2-yl)amino]ethyl}(1-methoxypropan-2-yl)amine lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The methoxypropan-2-yl group enhances the compound’s solubility and reactivity, making it suitable for a wide range of applications in various fields.
Properties
Molecular Formula |
C12H28N2O |
|---|---|
Molecular Weight |
216.36 g/mol |
IUPAC Name |
N-(1-methoxypropan-2-yl)-N',N'-di(propan-2-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C12H28N2O/c1-10(2)14(11(3)4)8-7-13-12(5)9-15-6/h10-13H,7-9H2,1-6H3 |
InChI Key |
SYCBDBQHBUPZHS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CCNC(C)COC)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



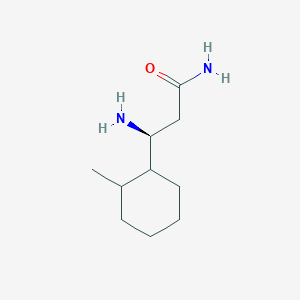
![N-{2-[(thiophen-3-ylmethyl)amino]ethyl}cyclopropanecarboxamide](/img/structure/B13257306.png)

![4H,5H,6H,7H-Thieno[3,2-c]pyridine-2-sulfonamide](/img/structure/B13257324.png)
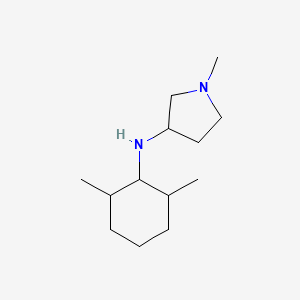
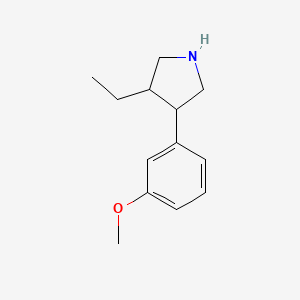
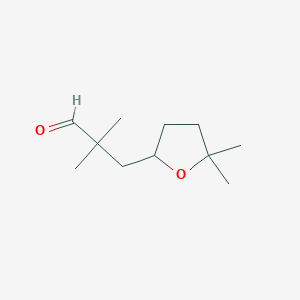
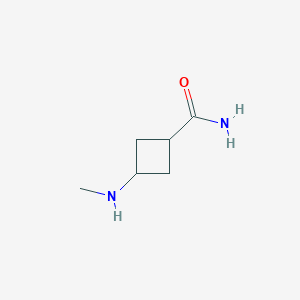
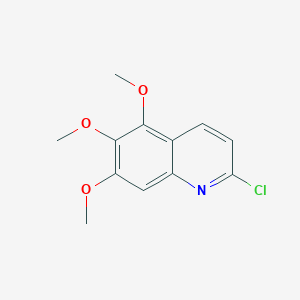
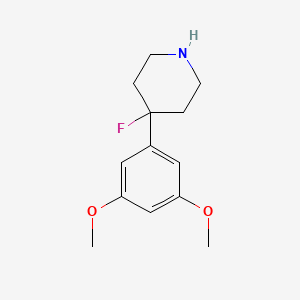
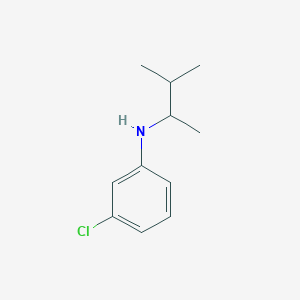
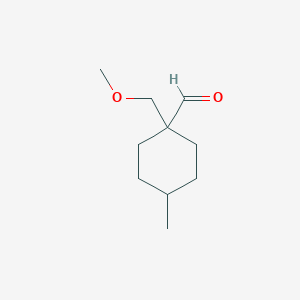
![2-Methyl-2-{[3-(trifluoromethyl)phenyl]methyl}pyrrolidine](/img/structure/B13257371.png)
